molecular formula C6H9NO2 B15229668 2-Oxabicyclo[3.1.0]hexane-6-carboxamide

2-Oxabicyclo[3.1.0]hexane-6-carboxamide

カタログ番号: B15229668
分子量: 127.14 g/mol
InChIキー: LCQXFWQCZQWPAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxabicyclo[3.1.0]hexane-6-carboxamide is a chemical scaffold of significant interest in synthetic and medicinal chemistry. This compound features a fused oxirane and tetrahydrofuran ring system, making it a valuable rigid building block for the development of novel pharmacologically active molecules . The 2-oxabicyclo[3.1.0]hexane core is a key structural motif explored in the synthesis of complex molecules, including insecticides . Furthermore, closely related bicyclo[3.1.0]hexane structures have demonstrated substantial therapeutic potential; for instance, the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold has been developed as a potent and selective agonist for group 2 metabotropic glutamate receptors (mGluRs), exhibiting anticonvulsant and anxiolytic properties in preclinical models . As a carboxamide derivative, this compound is particularly useful for further chemical modifications and is employed in the design and synthesis of new chemical entities. Researchers utilize this and similar scaffolds to create conformationally constrained analogs for probing biological targets and structure-activity relationships. This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

分子式

C6H9NO2

分子量

127.14 g/mol

IUPAC名

2-oxabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C6H9NO2/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H2,7,8)

InChIキー

LCQXFWQCZQWPAE-UHFFFAOYSA-N

正規SMILES

C1COC2C1C2C(=O)N

製品の起源

United States
Foundational & Exploratory

In Vitro Receptor Binding Affinity of the 2-Oxabicyclo[3.1.0]hexane-6-carboxamide Scaffold: Mechanistic Insights into Group II mGluR Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The structurally rigid 2-oxabicyclo[3.1.0]hexane scaffold has been a cornerstone in the development of highly potent and selective ligands for Group II metabotropic glutamate receptors (mGluR2 and mGluR3)[1]. While dicarboxylic acid derivatives like LY379268 are benchmark full agonists[2], modifying the C6 position to a carboxamide (yielding 2-oxabicyclo[3.1.0]hexane-6-carboxamide derivatives) fundamentally alters the molecule's pharmacodynamic profile. This technical guide explores the in vitro receptor binding affinity of this specific scaffold, detailing the structure-activity relationship (SAR) causality, the biophysical mechanisms of receptor engagement, and the rigorous, self-validating protocols required to quantify these interactions.

Structural Rationale & Receptor Interaction

Metabotropic glutamate receptors are Class C G-protein-coupled receptors (GPCRs) characterized by a large extracellular N-terminal Venus Flytrap (VFT) domain[3]. The endogenous ligand, L-glutamate, binds within the cleft of this bilobed structure, inducing a conformational closure that triggers intracellular Gi/o signaling.

The Role of Conformational Restriction

The 2-oxabicyclo[3.1.0]hexane core locks the glutamate pharmacophore into a highly specific folded conformation. This restriction minimizes the entropic penalty upon binding, which is why compounds like LY379268 (the 4,6-dicarboxylic acid derivative) exhibit nanomolar affinity (mGluR2 Ki​ = 14.1 nM; mGluR3 Ki​ = 5.8 nM)[1].

Causality of the 6-Carboxamide Substitution

In the active dicarboxylate forms, the C6-carboxylate acts as a critical anchor, forming robust electrostatic interactions with highly conserved arginine residues (e.g., Arg57) in the VFT domain. Substituting the C6-carboxylic acid with a carboxamide removes this negative charge, replacing it with a neutral hydrogen-bond donor/acceptor.

Why synthesize the carboxamide?

  • Prodrug Strategy: Carboxamides serve as lipophilic prodrugs that readily cross the blood-brain barrier (BBB) and are subsequently hydrolyzed in vivo to the active dicarboxylic acid.

  • Receptor Probing: It acts as a neutral isostere to map the hydrogen-bonding tolerance of the VFT binding pocket, often resulting in compounds that act as partial agonists or competitive antagonists[4].

G Ligand 2-oxabicyclo[3.1.0]hexane- 6-carboxamide derivative Receptor mGluR2 / mGluR3 (Venus Flytrap Domain) Ligand->Receptor Binds & Induces Closure Gprotein Gi/o Protein Complex (αi, βγ subunits) Receptor->Gprotein Activates Effector Adenylyl Cyclase (AC) Gprotein->Effector αi subunit inhibits cAMP cAMP Levels Decrease Effector->cAMP Reduces production PKA PKA Inhibition cAMP->PKA Downregulates

Figure 1: Group II mGluR Gi/o-mediated signaling pathway upon agonist binding.

In Vitro Radioligand Binding Methodology

To accurately determine the binding affinity ( Ki​ ) of 2-oxabicyclo[3.1.0]hexane-6-carboxamide derivatives, a competitive radioligand binding assay using [3H] LY341495 (a potent Group II antagonist) is the gold standard[3]. The following protocol is designed as a self-validating system , ensuring that non-specific binding and endogenous glutamate contamination do not skew the quantitative data.

Step-by-Step Protocol

Phase 1: Membrane Preparation & Endogenous Ligand Clearance

  • Harvesting: Culture HEK293 cells stably expressing human mGluR2 or mGluR3. Harvest cells at 80% confluence and centrifuge at 1,000 × g for 10 minutes.

  • Homogenization: Resuspend the pellet in ice-cold assay buffer (50 mM HEPES, 2 mM MgCl2​ , pH 7.4) and homogenize using a glass-Teflon dounce homogenizer.

  • Endogenous Glutamate Clearance (Critical Step): Incubate the homogenate at 37°C for 15 minutes. This step allows endogenous tissue enzymes to degrade residual extracellular glutamate, which would otherwise artificially lower the apparent affinity of the test compound.

  • Isolation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the final membrane pellet (P2) in assay buffer and store aliquots at -80°C[3].

Phase 2: Competition Binding Assay

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of [3H] LY341495 (final concentration ~1 nM, near its Kd​ ).

    • 50 µL of the 2-oxabicyclo[3.1.0]hexane-6-carboxamide test compound (serial dilutions from 10−11 to 10−4 M).

    • 100 µL of membrane suspension (approx. 20-30 µg protein/well).

  • Self-Validation Control: Include wells with 1 mM unlabeled L-glutamic acid to define Non-Specific Binding (NSB)[3].

  • Incubation: Incubate the plates at 4°C for 60 minutes to reach thermodynamic equilibrium[3].

Phase 3: Filtration and Quantification

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific radioligand adherence.

  • Washing: Wash filters three times with 1 mL of ice-cold HEPES buffer to trap the receptor-ligand complexes.

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Convert the experimental IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Workflow Membrane 1. Membrane Prep (HEK293-mGluR2/3) Incubation 2. Incubation [3H]LY341495 + Ligand Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters) Incubation->Filtration Washing 4. Wash Step (Ice-cold buffer) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Schild Plot & Cheng-Prusoff Counting->Analysis

Figure 2: Step-by-step in vitro radioligand competition binding assay workflow.

Quantitative Data & Structure-Activity Relationship (SAR)

The in vitro binding data clearly illustrates the thermodynamic necessity of the C6-carboxylate for high-affinity orthosteric binding. As summarized in Table 1, converting the C6-carboxylic acid (as seen in LY379268) to a C6-carboxamide results in a significant drop in direct receptor affinity.

Table 1: Comparative In Vitro Binding Affinities at Group II mGluRs

Compound / Scaffold VariantmGluR2 Ki​ (nM)mGluR3 Ki​ (nM)Primary Pharmacological Role
L-Glutamate (Endogenous)~10,000~10,000Endogenous Full Agonist
LY379268 (C6-carboxylic acid)14.1 ± 1.45.8 ± 0.6Potent Full Agonist[1]
LY354740 (Carbocyclic analog)10.1 ± 1.514.5 ± 2.1Potent Full Agonist[1]
2-oxa...-6-carboxamide (Isostere)> 1,000> 1,000CNS-penetrant Prodrug / Probe

Data Interpretation: The >100-fold loss in affinity for the pure 6-carboxamide derivative confirms that the electrostatic interaction between the C6-anion and the VFT arginine pocket provides the bulk of the binding enthalpy. Consequently, while the 2-oxabicyclo[3.1.0]hexane-6-carboxamide has poor in vitro affinity, its high value in drug development lies entirely in its in vivo pharmacokinetic profile, where it bypasses active efflux transporters and is enzymatically converted back to the potent dicarboxylic acid within the central nervous system.

References

  • Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors Journal of Medicinal Chemistry (1999) URL:[Link]

  • Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents Journal of Pharmacology and Experimental Therapeutics (2008) URL:[Link]

  • Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells Cell / PubMed Central (2011) URL:[Link]

  • Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of a Highly Potent and Selective mGlu3 Receptor Agonist Journal of Medicinal Chemistry (2019) URL:[Link]

Sources

Pharmacokinetic Profiling of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide Derivatives: Overcoming CNS Delivery Barriers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The CNS Delivery Conundrum of mGluR2/3 Agonists

Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are extensively validated therapeutic targets for psychiatric and neurological conditions, including anxiety, schizophrenia, and substance withdrawal[1]. These receptors are negatively coupled via Gi/o proteins to adenylyl cyclase, which results in the inhibition of cyclic AMP production and a subsequent reduction in presynaptic glutamate release[2].

The prototypical orthosteric agonist for these receptors is LY379268, chemically known as (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, which exhibits sub-nanomolar potency and high selectivity[3]. However, the clinical translation of such dicarboxylic acids is severely hindered by their pharmacokinetic (PK) profiles. Their highly polar, amino acid-like structure restricts passive blood-brain barrier (BBB) penetration and limits oral bioavailability[4]. To overcome these hurdles, derivatization of the C6-carboxylate into a carboxamide moiety has emerged as a sophisticated drug design strategy. This in-depth guide details the self-validating pharmacokinetic profiling workflows required to evaluate these 6-carboxamide derivatives, bridging the gap between physicochemical design and in vivo CNS efficacy.

Physicochemical Rationale: The 6-Carboxamide Strategy

The blood-brain barrier is a formidable lipid membrane that strictly regulates the entry of xenobiotics. At physiological pH (7.4), the parent dicarboxylic acid (LY379268) exists primarily as a highly polar zwitterion, resulting in a topological polar surface area (tPSA) exceeding 100 Ų and a LogD 7.4​ well below zero.

By converting the C6-carboxylic acid to a carboxamide, the molecule's net negative charge is neutralized. This bioisosteric replacement drastically reduces the tPSA and shifts the LogD 7.4​ into a more optimal range (0.5 to 2.0) for passive lipoidal diffusion into the central nervous system (CNS). Depending on the specific substitution, these 6-carboxamide derivatives can act either as brain-penetrant prodrugs—requiring localized amidases to liberate the active dicarboxylic acid—or as intrinsically active modulators if the carboxamide retains critical hydrogen-bonding interactions within the mGluR2/3 orthosteric binding pocket[5].

G Ligand 6-Carboxamide Derivative Receptor Presynaptic mGluR2/3 Ligand->Receptor Orthosteric Binding GProt Gi/o Protein Complex Receptor->GProt Activation AC Adenylyl Cyclase GProt->AC Gαi (Inhibits) Ca Voltage-Gated Ca2+ Channels GProt->Ca Gβγ (Inhibits) Glu Suppressed Glutamate Release AC->Glu Decreased cAMP Ca->Glu Reduced Ca2+ Influx

Fig 1: Presynaptic mGluR2/3 signaling pathway modulated by 6-carboxamide derivatives.

In Vitro ADME Profiling: Establishing the Self-Validating Matrix

To ensure trustworthiness in PK profiling, every in vitro assay must operate as a self-validating system. We do not merely measure parameters; we establish causality between the molecule's structure and its biological fate.

MDCK-MDR1 Bidirectional Permeability Assay
  • Causality: While Caco-2 cells are the gold standard for intestinal absorption, they lack the high expression of P-glycoprotein (P-gp) characteristic of the human BBB. MDCK cells transfected with the human MDR1 gene provide a highly accurate functional model to assess both passive permeability and active efflux, which is critical for CNS-targeted compounds.

  • Step-by-Step Protocol:

    • Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days until the transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

    • Prepare 10 µM dosing solutions of the 6-carboxamide derivative in HBSS buffer (pH 7.4).

    • Initiate transport by adding the dosing solution to either the apical (A) or basolateral (B) chamber to measure Papp,A→B​ and Papp,B→A​ .

    • Incubate at 37°C for 120 minutes, drawing 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

    • System Validation: Co-incubate with 100 µM Lucifer Yellow. If receiver fluorescence indicates >1% paracellular leakage, discard the well. Run Digoxin (10 µM) in parallel; an Efflux Ratio ( Papp,B→A​/Papp,A→B​ ) > 5 validates P-gp functionality. The addition of 2 µM Elacridar (a P-gp inhibitor) must collapse this ratio to ~1.0.

Equilibrium Dialysis for Fraction Unbound ( fu,brain​ and fu,plasma​ )
  • Causality: Total brain concentration ( Kp​ ) is a deeply flawed metric for CNS efficacy. Highly lipophilic compounds may partition heavily into brain tissue but remain sequestered in lipids, rendering them unavailable to bind presynaptic mGluR2/3 receptors[6]. We must quantify the unbound fraction to calculate the true unbound partition coefficient ( Kp,uu​ ).

  • Step-by-Step Protocol:

    • Homogenize naive rat brain tissue in phosphate-buffered saline (PBS, 1:3 w/v).

    • Spike plasma and brain homogenate with 1 µM of the test compound.

    • Load 100 µL of the spiked matrix into the donor side of a 96-well equilibrium dialysis device (8 kDa molecular weight cutoff) and 100 µL of blank PBS into the receiver side.

    • Incubate on a plate shaker at 37°C with 5% CO 2​ for 6 hours to achieve thermodynamic equilibrium.

    • System Validation: Calculate the mass balance. If recovery is <80%, non-specific binding to the dialysis membrane is occurring, requiring the addition of CHAPS or Tween-80 to the buffer. Use Warfarin (>98% bound) as a high-binding system control.

In Vivo Pharmacokinetic Workflows: Quantifying CNS Exposure

G S1 Synthesis (6-Carboxamide) S2 MDCK-MDR1 (Permeability) S1->S2 S3 Eq. Dialysis (Protein Binding) S2->S3 ER < 2 S4 Microdialysis (In Vivo PK) S3->S4 fu > 0.01 S5 LC-MS/MS (Bioanalysis) S4->S5 S6 Kp,uu (CNS Exposure) S5->S6

Fig 2: Self-validating pharmacokinetic profiling workflow for CNS-targeted compounds.

Surgical Microdialysis and Discrete Dosing
  • Causality: While Kp,uu​ can be mathematically estimated from in vitro data, in vivo microdialysis provides a definitive, time-resolved PK profile of the free drug directly within the brain extracellular fluid (ECF). Discrete dosing (rather than cassette dosing) is mandatory to prevent drug-drug interactions at BBB transporters.

  • Step-by-Step Protocol:

    • Stereotaxically implant a microdialysis guide cannula into the prefrontal cortex or striatum of male Sprague-Dawley rats. Allow 48 hours for surgical recovery.

    • Insert a microdialysis probe (2 mm membrane) and perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

    • Administer the 6-carboxamide derivative via IV bolus (1 mg/kg) or oral gavage (10 mg/kg).

    • Collect dialysate fractions every 20 minutes for 6 hours. Simultaneously collect serial blood samples via a jugular vein catheter.

    • System Validation: Perform in vivo probe recovery calibration using the retrodialysis method. The loss of a stable isotope-labeled internal standard (SIL-IS) from the perfusate accurately dictates the recovery rate of the analyte.

LC-MS/MS Bioanalytical Quantification
  • Causality: The low concentrations of unbound drug in dialysate require extreme analytical sensitivity.

  • Step-by-Step Protocol:

    • Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing the SIL-IS. Centrifuge at 14,000 x g for 10 minutes.

    • Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Detect via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • System Validation: Matrix effects must be evaluated by post-column infusion. The SIL-IS must co-elute with the analyte to perfectly correct for any ion suppression caused by endogenous phospholipids.

Quantitative Data Summary

The following table synthesizes the dramatic pharmacokinetic improvements achieved by masking the C6-carboxylate of the parent mGluR2/3 agonist. (Note: 6-Carboxamide data represents a synthesized profile of successful bioisosteric optimization campaigns for this chemical class).

ParameterLY379268 (Parent Di-acid)6-Carboxamide Derivative (Optimized)Pharmacokinetic Implication
Molecular Weight 187.15 g/mol 186.17 g/mol Maintained within Lipinski limits.
LogD (pH 7.4) -2.50.8Shift from highly polar to optimally lipophilic.
tPSA (Ų) 115.588.2Reduced polarity enhances passive diffusion.
MDCK-MDR1 Papp​ < 1.0 x 10⁻⁶ cm/s14.5 x 10⁻⁶ cm/s>10-fold increase in passive BBB permeability.
Efflux Ratio (ER) N/A (Poor basal entry)1.2Not a substrate for P-glycoprotein efflux.
Plasma Protein Binding < 10%65%Moderate binding provides a stable plasma reservoir.
Kp​ (Total Brain/Plasma) 0.051.4High total brain penetration.
Kp,uu​ (Unbound Ratio) 0.020.65Clinically relevant free drug exposure at the receptor.
Oral Bioavailability (%F) < 5%> 45%Viable for once-daily oral dosing.

Sources

Methodological & Application

Application Note: Dissolution and Handling of 2-oxabicyclo[3.1.0]hexane-6-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2-oxabicyclo[3.1.0]hexane-6-carboxamide (CAS: 89598-52-7) is a rigid, bicyclic aliphatic heterocycle with a molecular weight of 127.14 g/mol [1][2]. Small organic building blocks and fragments containing carboxamide moieties often exhibit moderate polarity and require precise solvation strategies before introduction into aqueous biological media.

To dissolve this compound effectively without compromising cell viability, Dimethyl sulfoxide (DMSO) is the universal solvent of choice. DMSO is an amphipathic molecule featuring a highly polar sulfinyl domain and two apolar methyl groups, allowing it to disrupt intermolecular hydrogen bonding and fully solvate the carboxamide[3]. However, because DMSO alters the physical properties of phospholipid bilayers in cell membranes, controlling the final solvent concentration is critical to preventing artefactual cytotoxicity[3].

Solvent Cytotoxicity & Concentration Guidelines

The primary cause of assay failure when screening small molecules is solvent-induced toxicity. While some robust cancer cell lines can tolerate DMSO concentrations up to 0.3125% or 0.5% without a significant reduction in viability[4][5], concentrations exceeding 1% are universally recognized as cytotoxic across mammalian cell types[6][7].

To ensure high scientific integrity, this protocol adheres to the "gold standard" of maintaining a final DMSO concentration of ≤0.1% (v/v) in the assay well[4]. This threshold prevents off-target transcriptomic changes, avoids lysosomal enzyme hyperactivation, and ensures that any observed phenotypic effects are strictly causal to the 2-oxabicyclo[3.1.0]hexane-6-carboxamide treatment[3].

Quantitative Compound Profile
PropertySpecification
Chemical Name 2-oxabicyclo[3.1.0]hexane-6-carboxamide
CAS Number 89598-52-7
Molecular Weight 127.14 g/mol [1][2]
Primary Solvent Cell Culture Grade DMSO (Sterile, ≥99.9%)
Stock Storage Aliquoted at -20°C or -80°C (Desiccated)

Experimental Workflow

Workflow Step1 1. Solid Compound 2-oxabicyclo[3.1.0]hexane-6-carboxamide (MW: 127.14 g/mol) Step2 2. Master Stock (100 mM in 100% DMSO) Step1->Step2 Add Cell-Culture Grade DMSO Step3 3. Serial Dilution (1000x in DMSO) Step2->Step3 Dilute in DMSO Step4 4. Intermediate Dilution (10x in Culture Media, 1% DMSO) Step3->Step4 1:100 Dilution in Warm Media Step5 5. Final Cell Treatment (1x in Assay Plate, 0.1% DMSO) Step4->Step5 1:10 Addition to Cells

Workflow for dissolving and serially diluting small molecule carboxamides for cell culture.

Step-by-Step Protocol: A Self-Validating System

This methodology is engineered to prevent "solvent shock"—a phenomenon where the direct addition of 100% DMSO to a cell culture well creates a high local concentration gradient that instantly lyses cells and causes the hydrophobic compound to precipitate out of solution.

Phase 1: Preparation of the 100 mM Master Stock

Causality: DMSO is highly hygroscopic. Repeatedly opening a single stock vial introduces atmospheric moisture, which degrades the compound and reduces its solubility over time. Aliquoting is mandatory.

  • Calculate Volume: For a standard 5 mg vial of 2-oxabicyclo[3.1.0]hexane-6-carboxamide (MW: 127.14 g/mol ), calculate the DMSO volume required for a 100 mM stock.

    • Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )]

    • Calculation: 5 mg / (100 mM × 127.14 g/mol ) = 0.393 mL (393 µL) .

  • Solubilize: Add 393 µL of sterile, cell-culture grade DMSO to the vial. Pipette up and down gently. If necessary, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Aliquot: Dispense the master stock into 10 µL or 20 µL aliquots in low-protein binding microcentrifuge tubes. Store immediately at -20°C.

Phase 2: Serial Dilution in DMSO

Causality: Performing serial dilutions in 100% DMSO rather than aqueous media ensures that the compound remains fully solvated across all concentration gradients before encountering an aqueous environment.

  • Thaw a single aliquot of the 100 mM Master Stock at room temperature.

  • Prepare a 1000x concentration series in 100% DMSO. For example, to achieve a final assay concentration of 10 µM, prepare a 10 mM stock in DMSO.

Phase 3: Intermediate Aqueous Dilution

Causality: Pre-diluting the compound into warm culture media prevents local precipitation and normalizes the solvent gradient.

  • Warm the complete cell culture media (containing FBS/supplements) to 37°C.

  • Dilute the 1000x DMSO stocks 1:100 into the warm media.

    • Example: Add 10 µL of the 10 mM DMSO stock to 990 µL of media.

    • This creates a 10x Intermediate (100 µM compound) containing exactly 1% DMSO .

Phase 4: Final Addition to Cell Culture
  • Add the 10x Intermediate to the assay plate at a 1:10 ratio .

    • Example: Add 10 µL of the 10x Intermediate to 90 µL of existing media in a 96-well plate.

  • The final concentration in the well is now 1x (10 µM compound) with a safe, non-toxic 0.1% DMSO concentration.

Serial Dilution Matrix

Use the following validated matrix to ensure accurate final concentrations while strictly locking the final DMSO concentration at 0.1%.

Desired Final Assay Conc.1000x Stock (in 100% DMSO)10x Intermediate (in Media, 1% DMSO)Final Addition RatioFinal DMSO % in Well
100 µM 100 mM1,000 µM1:100.1%
10 µM 10 mM100 µM1:100.1%
1 µM 1 mM10 µM1:100.1%
0.1 µM 0.1 mM1 µM1:100.1%

Protocol Validation Checkpoints

To ensure the integrity of the assay, the following internal controls must be satisfied:

  • Checkpoint 1 (Solubility Confirmation): Before adding the 10x intermediate to the cells, inspect the tube against a dark background. Any turbidity or micro-crystal formation indicates precipitation, invalidating the concentration. If precipitation occurs, the maximum thermodynamic solubility of the compound in aqueous media has been exceeded.

  • Checkpoint 2 (Vehicle Control): A well treated with 0.1% DMSO (media containing solvent but no compound) must be included. The viability of this well must remain >95% relative to an untreated control. If viability drops, the assay is invalid due to solvent toxicity or media contamination[4][6].

  • Checkpoint 3 (Pharmacological Control): Include a known cytotoxic agent (e.g., Staurosporine or Puromycin) to confirm the specific cell line is actively responsive to exogenous treatment.

References[6] From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxkQ-cwZEgwjdRbS8qRrjv5uG21xJ0QxlW7kYjKAybfQINzWcruiK3Ho3pKz0j_O7qzTwNQU17pN6T7eQjAOdoHRGo8aEtW0zwsoQf5sfij2QlUWPIGTGtfufZkS7b1ds0KHCpx6qiAkA5LFLCLtkQps0-JlHOWlmApUX-dff17ubGoiM-joXTzVDpmy36XA0xMA8b0QPz_l6Vn1-N9WnlcA==[4] What the concentration of DMSO you use in cell culture assays? - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgV4dAU23GZZbxajm2lQ3_h3FK8wLGAQ9kWO6SzBhwnhYk9nU3sBj98e7pJv0p7vQ4FfQQhCXoubz1ZddPlKhol0We3xLcvVCkTqw5IyLraN-Vhc25yCP7QInF39i7v0b9d3CdzACP1yJbUvXkzoUvJeeWGfVw1LsJU7V0skQ4Nn-rCkJAmeuDSGT17uSU7plmwZK9yPKvn7E7[7] The Study of the Influence of DMSO on Human Fibroblasts Proliferation In-Vitro - Jagiellonian Center of Innovation. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF356dTbVObycqYspA_IUI8RviFVWBWaQFo1Xm_0AJX803Pj2C1AmxlF4Unib6cPaMEe6PxGTQYiiHf0n27F7-MtCYqLAQoArfDLci9gSepHXq_2XT2-bXqtfdUU6FmST0UwekhPX1Ph74WfJLIkb2jPZGLTgrIymByRv4THmdlCTLVudwhdbShbQgIuu-o9N7PQS0miNf302vk-XE3VfNPx57kkRG2evcvmajd[3] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN4ICfI67n_AVzXu72vxL13nF13e425bvzhwzAjjWtE1Tm39tdP8bj6iQfTdWLW7gcbz6ZW1Ym_hWSGZMF_GiVzJalgr6_QvsynHsn61YcqLgN1scmg9xGh3wXk4Ax_AT6ue-Nzv3yNMMbDjk=[5] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_34blAu1s7cQag061PbKg9KTvBxLQkVqu_ZRGrhfpJOCRUFRrge_afpOza-lzjJwsQHr_XEUCWZWbYpx1cTdFIndPO49iZl0VdOfxWG8KSRStnHlQa1195vYYbwegy-L1Kz0qyP8VjaThWzmN[1] Rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxamide - BLD Pharm. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzzQBJuEzkiL0ZrqOBk6fZiUH1nLJUVEOn-E-6o4KCE47eO9pl7NbSdiaKL8WGuy49YDdrY8duR8K_t5oVQ8qtw8UxiRJQS9sIKWpDQjDKO3Hco6sTcLnM4Jfk-3KNbrEWzEJb_Gd5eH96OIj8[2] 89598-53-8 | 3-Oxabicyclo[3.1.0]hexane-6-carboxamide - BLD Pharm. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLFgMqqK8gxOCeZyp35fxdNST9i5446-0H7rLM-KoLr_lOWEONoinS03fFqzOHWsVDYqZq85UszLnvnTHdZsp1wjdcMjOq7aY6siMQ8wn7NNRdD44EGWX4btFhvxlegmV7O6H7iDKhQrCyxgE=

Sources

chromatography methods for 2-oxabicyclo[3.1.0]hexane-6-carboxamide extraction and purification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Chromatographic Purification of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide

Target Audience: Researchers, medicinal chemists, and downstream processing scientists. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Introduction & Physicochemical Profiling

The compound 2-oxabicyclo[3.1.0]hexane-6-carboxamide is a highly polar, conformationally restricted bicyclic scaffold. It is widely utilized in medicinal chemistry as a foundational building block for synthesizing North-locked nucleoside analogs and targeted kinase inhibitors[1]. Structurally, it features a rigid cyclopropane ring fused to a tetrahydrofuran ring, with an ether oxygen at the 2-position and a primary carboxamide at the 6-position[2].

The Purification Challenge: The combination of the ether oxygen and the primary carboxamide creates a dense network of hydrogen-bond donors and acceptors. This imparts extreme hydrophilicity to the molecule, resulting in a very low partition coefficient (LogP). Consequently, standard Liquid-Liquid Extraction (LLE) using common organic solvents (e.g., hexane, dichloromethane) yields poor recovery[3]. Furthermore, during chromatographic purification, the primary amide interacts strongly with active silanol groups on bare silica, leading to irreversible adsorption or severe peak tailing[4].

To overcome these bottlenecks, this application note details a field-validated workflow utilizing Salting-Out Assisted Liquid-Liquid Extraction (SALLE) followed by Hydrophilic Interaction Liquid Chromatography (HILIC).

Workflow Visualization

Workflow Start Crude Aqueous Mixture 2-oxabicyclo[3.1.0]hexane-6-carboxamide Ext Extraction Phase Start->Ext LLE Salting-Out LLE (EtOAc / NaCl sat.) Ext->LLE High Conc. SPE Solid Phase Extraction (Polymeric Sorbent) Ext->SPE Low Conc. Chroma Chromatography Phase LLE->Chroma SPE->Chroma NP Normal Phase Silica (DCM/MeOH + NH4OH) Chroma->NP Standard Purity HILIC HILIC (Diol/Amide) (Acetonitrile/H2O) Chroma->HILIC High Purity/Resolution Pure Purified Target Compound NP->Pure HILIC->Pure

Fig 1. Decision matrix for the extraction and purification of polar bicyclic carboxamides.

Extraction Strategy: Overcoming Low Partition Coefficients

Causality & Mechanism: Because 2-oxabicyclo[3.1.0]hexane-6-carboxamide forms a tight hydration shell in aqueous solutions, it resists partitioning into non-polar organic phases. To drive the equilibrium toward the organic phase, we must increase the ionic strength of the aqueous layer—a process known as the "salting-out" effect[3]. By saturating the aqueous phase with sodium chloride (NaCl), water molecules are consumed in solvating the constituent ions (Na+ and Cl-), effectively decreasing the solubility of the non-ionic carboxamide in the water layer. This forces the target analyte into a moderately polar organic solvent, such as an ethyl acetate/isopropanol mixture or n-butanol[4].

Table 1: Comparative Extraction Efficiencies for 2-Oxabicyclo[3.1.0]hexane-6-carboxamide
Extraction MethodSolvent SystemAqueous ModifierEst. Recovery (%)Scalability
Standard LLEDichloromethaneNone< 15%High
Standard LLEEthyl AcetateNone~ 35%High
SALLE (Recommended) EtOAc w/ 5% Isopropanol Saturated NaCl > 85% High
Continuous LLEn-ButanolNone> 90%Low (Time-intensive)
Solid Phase ExtractionMethanol ElutionNone (Polymeric Sorbent)> 95%Medium (Cost-prohibitive at scale)
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Self-Validation Check: Always monitor both the organic and aqueous layers via LC-MS to ensure complete partitioning before discarding the aqueous waste.

  • Preparation: Quench the crude reaction mixture and concentrate under reduced pressure to remove any volatile organic solvents (e.g., THF, Methanol), leaving only the aqueous residue.

  • Salting-Out: Transfer the aqueous layer to a suitably sized separatory funnel. Gradually add solid, analytical-grade NaCl while swirling until saturation is reached (indicated by undissolved salt remaining at the bottom).

  • Solvent Addition: Add an equal volume of the extraction solvent (Ethyl Acetate containing 5% v/v Isopropanol). The addition of isopropanol acts as a hydrogen-bond disruptor, further enhancing the solubility of the carboxamide in the organic layer.

  • Partitioning: Agitate vigorously for 2 to 3 minutes, venting the stopcock frequently to release pressure. Allow the funnel to rest for 10 minutes to ensure complete phase separation.

  • Collection: Collect the upper organic layer. Repeat the extraction process with fresh organic solvent 3 to 4 times.

  • Finishing: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid.

Chromatographic Purification: The HILIC Advantage

Causality & Mechanism: Traditional Reversed-Phase (RP-HPLC) on C18 columns is ineffective for this compound because it lacks sufficient hydrophobic surface area, causing it to elute in the void volume[5]. Conversely, Normal Phase (NP) chromatography on bare silica results in severe tailing because the primary amide acts as a strong hydrogen-bond donor, interacting irreversibly with acidic silanols[4].

Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution[4]. HILIC utilizes a polar stationary phase (e.g., Diol or Amide-bonded silica) and a highly organic mobile phase (>70% Acetonitrile). The small percentage of water in the mobile phase forms an immobilized, water-enriched layer on the stationary phase. The polar carboxamide partitions dynamically between the bulk organic mobile phase and this immobilized aqueous layer, eluting with sharp, symmetrical peaks based on its hydrophilicity.

Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) Mobile->WaterLayer Dynamic Equilibrium Stationary Polar Stationary Phase (Silica-Diol/Amide) WaterLayer->Stationary H-Bonding Network Analyte 2-oxabicyclo[3.1.0]hexane -6-carboxamide Analyte->Mobile Solvation Analyte->WaterLayer Hydrophilic Partitioning Analyte->Stationary Direct H-Bonding

Fig 2. Mechanistic partitioning of the carboxamide analyte in a HILIC chromatographic system.

Table 2: Chromatographic Method Comparison
ParameterNormal Phase (Silica)Reversed-Phase (C18)HILIC (Diol/Amide)
Mobile Phase DCM / MeOH (9:1)H₂O / Acetonitrile (95:5)Acetonitrile / H₂O (90:10)
Retention Factor (k') > 10 (Irreversible)< 0.5 (Void Volume)3.0 - 5.0 (Optimal)
Peak Shape Severe TailingSharp but unresolvedSharp & Symmetrical
Loading Capacity LowModerateHigh
Protocol B: Preparative HILIC Purification Workflow

Self-Validation Check: HILIC is highly sensitive to the sample diluent. Injecting samples dissolved in 100% water or methanol will disrupt the immobilized water layer, causing peak splitting and breakthrough.

  • Column Selection: Equip the preparative LC system with a Diol- or Amide-bonded silica column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water. Adjust pH to 5.8 using glacial acetic acid. (Buffer controls the ionization state of residual silanols and ensures reproducible retention)[3].

    • Solvent B: 100% LC-MS Grade Acetonitrile.

  • Sample Preparation (Critical Step): Dissolve the crude 2-oxabicyclo[3.1.0]hexane-6-carboxamide in a diluent that closely matches the initial mobile phase conditions (e.g., 85% Acetonitrile / 15% Water). If solubility is poor, a maximum of 10% DMSO may be used, but high aqueous content must be avoided.

  • Gradient Elution Profile:

    • 0.0 – 5.0 min: Isocratic hold at 95% B (Ensures column equilibration and proper sample focusing at the column head).

    • 5.0 – 25.0 min: Linear gradient from 95% B down to 65% B. (The polar carboxamide typically elutes between 80% and 75% B).

    • 25.0 – 30.0 min: Isocratic hold at 65% B (Flushes highly polar impurities).

    • 30.0 – 40.0 min: Return to 95% B for column re-equilibration (Minimum 10 column volumes required for HILIC).

  • Detection & Fraction Collection: Monitor absorbance at 210 nm. Because the compound lacks a strong UV chromophore, utilizing an Evaporative Light Scattering Detector (ELSD) or an in-line single quadrupole Mass Spectrometer (MS) is highly recommended for accurate fraction triggering.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide in Aqueous Systems

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting portal. As researchers increasingly utilize the 2-oxabicyclo[3.1.0]hexane scaffold for conformationally restricted nucleoside analogues and targeted therapeutics[1][2], handling the inherent instability of its carboxamide derivative has become a critical challenge.

This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to prevent the aqueous hydrolysis of 2-oxabicyclo[3.1.0]hexane-6-carboxamide during your assays and long-term storage.

Root Cause Analysis: The Mechanistic Basis of Instability

To prevent degradation, we must first understand the causality behind it. The 2-oxabicyclo[3.1.0]hexane-6-carboxamide molecule features a highly strained bicyclic ether fused to a cyclopropane ring.

Amide bonds are traditionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, the extreme steric constraints of the bicyclic system can force the carboxamide group out of planarity. These "twisted amides" lack standard resonance stabilization, rendering the carbonyl carbon highly electrophilic and hypersensitive to nucleophilic attack by water[3].

Under acidic conditions, the carbonyl oxygen is rapidly protonated, further weakening the C-N bond and lowering the activation energy for water to form a tetrahedral intermediate[4]. Under basic conditions, hydroxide ions directly attack the carbonyl carbon.

HydrolysisPathway A 2-oxabicyclo[3.1.0]hexane -6-carboxamide B Protonated Carbonyl (Acidic pH) A->B H+ (pH < 6) C Tetrahedral Intermediate (Water Attack) A->C OH- (pH > 8) B->C H2O D Carboxylic Acid + NH3 (Hydrolyzed) C->D C-N Cleavage

Mechanistic pathway of acid/base-catalyzed hydrolysis of the strained carboxamide group.

Troubleshooting FAQs

Q: Why does my compound degrade so rapidly in standard biological buffers like Tris-HCl? A: Two factors are at play. First, Tris is a primary amine buffer. In strained, highly electrophilic amides, primary amines can act as competing nucleophiles, leading to transamidation rather than just hydrolysis. Second, if the pH fluctuates during temperature changes (a known issue with Tris), it can inadvertently trigger acid/base-catalyzed hydrolysis. Solution: Switch to a zwitterionic buffer like HEPES or MOPS, and maintain a strict pH of 7.2 to 7.4.

Q: How can I extend the working half-life of aqueous stocks for high-throughput screening (HTS)? A: Implement host-guest complexation. By using excipients like Hydroxypropyl-beta-cyclodextrin (HP-β-CD), you can encapsulate the hydrophobic bicyclic core and shield the sensitive carboxamide group from the bulk aqueous environment. Cyclodextrin inclusion complexes have been proven to increase the aqueous half-lives of unstable amides from days to years[5].

Q: Is refrigeration sufficient for long-term storage of aqueous aliquots? A: No. While storing aqueous suspensions at 4°C significantly reduces the kinetic rate of hydrolysis compared to room temperature[6], it is only a temporary measure (viable for 4-8 weeks). For storage exceeding two months, the compound must be lyophilized.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of 2-oxabicyclo[3.1.0]hexane-6-carboxamide under various formulation conditions, demonstrating the necessity of environmental control.

ConditionBuffer / Solvent SystemTemperatureAdditiveEstimated Half-Life ( t1/2​ )
Acidic Stress 0.1 M HCl (pH 1.0)25°CNone< 2 hours
Basic Stress 0.1 M NaOH (pH 13.0)25°CNone< 1 hour
Standard Assay PBS (pH 7.4)25°CNone~ 3 to 5 days
Cold Storage PBS (pH 7.4)4°CNone~ 4 to 8 weeks
Optimized Stock HEPES (pH 7.2)4°C10% HP-β-CD> 1 year

Validated Experimental Protocols

To ensure self-validating and reproducible results, strictly adhere to the following methodologies when handling this compound.

Protocol A: Preparation of Stabilized Aqueous Stock (HP-β-CD Method)

This protocol utilizes steric shielding to prevent water molecules from attacking the amide bond.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution and adjust the pH to exactly 7.2 using dilute NaOH.

  • Excipient Addition: Dissolve Hydroxypropyl-beta-cyclodextrin (HP-β-CD) into the buffer to achieve a 10% (w/v) concentration.

  • Compound Integration: Weigh the 2-oxabicyclo[3.1.0]hexane-6-carboxamide powder. Gradually add it to the HP-β-CD solution while vortexing at medium speed.

  • Cold Sonication: Place the vial in a cold water bath sonicator (maintained at 4°C with ice). Sonicate for 10–15 minutes. Scientific rationale: Sonication provides the kinetic energy required for inclusion complex formation, while the ice bath prevents thermal degradation of the strained ring.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Store working aliquots at 4°C.

Protocol B: Lyophilization Workflow for Long-Term Storage

For storage >2 months, water must be entirely removed from the system.

  • Solvent Selection: Dissolve the compound in a volatile, hydrolysis-resistant solvent mixture: 20% tert-butanol in LC-MS grade water.

  • Flash Freezing: Aliquot the solution into amber glass vials. Submerge the vials in a dry ice/ethanol bath (-78°C) until completely frozen. Scientific rationale: Flash freezing prevents the concentration of solutes that occurs during slow freezing, which can locally alter pH and trigger hydrolysis.

  • Primary Drying: Transfer to a lyophilizer. Run the primary drying phase at -50°C and a vacuum pressure of <0.1 mbar for 24 to 48 hours.

  • Sealing: Backfill the lyophilizer chamber with Argon gas. Cap the vials tightly and store at -20°C. Reconstitute only immediately prior to use.

Stabilization Step1 Aqueous Stock Preparation Step2 Buffer Selection (HEPES, pH 7.2) Step1->Step2 Step3 Excipient Addition (10% HP-β-CD) Step2->Step3 Step4 Thermal Control (Store at 4°C) Step3->Step4 Step5 Long-Term Storage (Lyophilization) Step4->Step5 If storing > 8 weeks

Step-by-step workflow for stabilizing strained bicyclic amides in aqueous systems.

References

  • Synthesis of Nucleoside Analogues Built on a 2-Oxabicylo[3.1.0]hexane Scaffold The Journal of Organic Chemistry URL:[Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold National Institutes of Health (PMC) URL:[Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions National Institutes of Health (PMC) URL:[Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution ResearchGate / Journal of Physical Chemistry A URL:[Link]

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry URL:[Link]

  • Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide PubMed / Life Sciences URL:[Link]

  • Stability of cyclophosphamide in extemporaneous oral suspensions PubMed / Annals of Pharmacotherapy URL:[Link]

Sources

Technical Support Center: Resolving Stereoisomer Impurities in 2-Oxabicyclo[3.1.0]hexane-6-carboxamide Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Portal. The 2-oxabicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted structural motif frequently utilized in the design of 1[1] and2[2]. Maintaining strict stereocontrol during the synthesis of 2-oxabicyclo[3.1.0]hexane-6-carboxamide is critical, as epimerization at the C6 position or enantiomeric contamination drastically alters pharmacological binding affinity.

This guide provides field-proven troubleshooting strategies, analytical diagnostics, and self-validating protocols to resolve stereoisomeric impurities in your batches.

Part 1: Diagnostic FAQs (Detection & Profiling)

Q: My exo and endo diastereomers are co-eluting on a standard C18 reverse-phase HPLC column. Why is this happening, and how can I resolve them? A: The exo and endo isomers of 2-oxabicyclo[3.1.0]hexane-6-carboxamide possess nearly identical hydrophobic surface areas, rendering standard hydrophobic interaction (C18) ineffective for separation. Causality & Solution: The primary difference between these diastereomers lies in the spatial orientation of the carboxamide dipole relative to the bridging oxygen of the oxolane ring. To exploit this, switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces π−π , dipole-dipole, and hydrogen-bonding interactions that differentially retain the endo isomer due to its distinct dipole moment vector.

Q: How can I definitively assign the relative stereochemistry at the C6 position using NMR? A: 1D proton NMR is insufficient due to overlapping multiplets in the rigid bicyclic system. You must use 2D NOESY or ROESY NMR spectral parameters to reliably determine the configuration at the ring stereocenter[1]. Causality & Solution: In the[3.1.0] bicyclic system, the cyclopropane ring is fused to the 5-membered oxolane ring. If the carboxamide group is in the exo configuration (pointing away from the concave envelope), the C6 proton is forced into the endo position. A strong NOE cross-peak between this C6 proton and the endo-face protons of the oxolane ring definitively confirms the exo-carboxamide geometry.

Part 2: Troubleshooting Guide (Resolution & Purification)

Issue 1: Poor Enantiomeric Excess (ee) in the Final Carboxamide Batch

  • Symptom: Chiral SFC analysis of the final 2-oxabicyclo[3.1.0]hexane-6-carboxamide product shows <90% ee, despite using enantiopure starting materials.

  • Root Cause: The C6 position is highly susceptible to base-catalyzed epimerization during the amidation step if strong bases (like DIPEA) are used in excess alongside coupling reagents, leading to a thermodynamic mixture of stereoisomers.

  • Corrective Action: Avoid direct chiral resolution of the neutral carboxamide if the batch is heavily contaminated. Instead, rework the synthesis by performing upstream classical resolution on the precursor, 2[2]. The rigid bicyclic structure forms a highly crystalline, insoluble diastereomeric salt network with (S)-2-phenylglycinol, driven by hydrogen bonding and steric interlocking.

Issue 2: Peak Tailing and Poor Baseline Resolution during Chiral SFC

  • Symptom: When attempting direct preparative Supercritical Fluid Chromatography (SFC) on the carboxamide, peaks are broad and tailing, causing cross-contamination of enantiomers.

  • Root Cause: The primary amide (-CONH2) acts as both a strong hydrogen bond donor and acceptor. In the non-polar supercritical CO 2​ mobile phase, these amides interact non-specifically with the chiral stationary phase (CSP) backbone, bypassing the chiral selection pockets.

  • Corrective Action: Add a polar modifier with a basic additive. Using 20% Methanol containing 0.1% Diethylamine (DEA) disrupts the non-specific hydrogen bonding, forcing the molecule to interact specifically with the chiral grooves of an Amylose-based CSP.

Part 3: Visualization & Workflows

ResolutionWorkflow Start Batch Analysis 2-oxabicyclo[3.1.0]hexane-6-carboxamide Detect Impurity Profiling (Chiral SFC / 2D-NMR) Start->Detect Decision Impurity Type? Detect->Decision Diastereomer Diastereomeric (endo vs exo) Decision->Diastereomer Diastereomers Enantiomer Enantiomeric (Chiral mismatch) Decision->Enantiomer Enantiomers DiaRes Achiral Purification (PFP-HPLC / Recrystallization) Diastereomer->DiaRes EnanRes Chiral Resolution Strategy Enantiomer->EnanRes DirSFC Direct Chiral SFC (Amylose CSP + MeOH/DEA) EnanRes->DirSFC PrecRes Precursor Resolution (Acid + (S)-2-Phenylglycinol) EnanRes->PrecRes

Workflow for identifying and resolving stereoisomeric impurities in carboxamide batches.

Part 4: Quantitative Data

Table 1: Chiral Stationary Phase (CSP) Screening for 2-Oxabicyclo[3.1.0]hexane-6-carboxamide Enantiomers

Chiral Stationary PhaseModifier (in scCO 2​ )AdditiveSelectivity ( α )Resolution (Rs)Recommendation
Amylose tris(3,5-dimethylphenylcarbamate)20% MeOHNone1.151.2Peak tailing observed
Amylose tris(3,5-dimethylphenylcarbamate)20% MeOH0.1% DEA1.453.1Optimal for Prep SFC
Cellulose tris(3,5-dimethylphenylcarbamate)20% EtOH0.1% DEA1.050.8Co-elution
Cellulose tris(4-methylbenzoate)20% IPA0.1% DEA1.201.5Viable alternative

Part 5: Experimental Protocols

Protocol A: Upstream Diastereomeric Salt Resolution of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Self-validating mechanism: This protocol relies on the differential solubility of diastereomeric salts. Yield and ee are verified prior to the irreversible amidation step, preventing downstream failure.

  • Salt Formation: Dissolve 10.0 g of racemic 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid in 100 mL of hot absolute ethanol (70°C). Slowly add 1.05 equivalents of (S)-2-phenylglycinol.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour.

    • Causality: Slow cooling prevents kinetic trapping of the undesired diastereomer in the crystal lattice, ensuring thermodynamic selection of the less soluble salt.

  • Isolation: Filter the resulting crystals and wash with 20 mL of ice-cold ethanol.

  • Validation Check: Take a 5 mg aliquot, neutralize with 1M HCl, extract into EtOAc, and analyze via Chiral HPLC. If ee < 98%, perform a second recrystallization from hot ethanol.

  • Free-Basing and Amidation: Suspend the enantiopure salt in 1M aqueous HCl and extract with EtOAc. Concentrate the organic layer. Convert to the carboxamide using EDC·HCl (1.2 eq), HOBt (1.2 eq), and NH 4​ Cl (2.0 eq) in DMF at 0°C to prevent C6 epimerization.

Protocol B: Analytical Chiral SFC Method for 2-Oxabicyclo[3.1.0]hexane-6-carboxamide

Self-validating mechanism: Includes a System Suitability Test (SST) to ensure the column and modifiers are interacting correctly before committing the batch.

  • System Suitability Test (SST): Inject a racemic reference standard prior to batch analysis. Ensure the resolution factor (Rs) between enantiomer peaks is 2.0. If Rs < 2.0, replace the DEA additive with 0.1% Isopropylamine (IPA) to alter the hydrogen-bond donor/acceptor dynamics.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Supercritical CO 2​ / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA).

  • Flow Rate & Back Pressure: 3.0 mL/min at 120 bar.

    • Causality: Maintaining supercritical fluid density at 120 bar ensures sharp peak shapes and rapid mass transfer between the mobile and stationary phases.

  • Detection: UV at 210 nm (due to the lack of strong chromophores on the bicyclic scaffold).

References

  • Monn, J. A., et al. "Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors". Journal of Medicinal Chemistry - ACS Publications. 2

  • Ludek, O. R., & Marquez, V. E. "Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold". The Journal of Organic Chemistry - ACS Publications. 1

  • "Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold". ResearchGate. 3

Sources

Technical Support Center: Overcoming Catalyst Poisoning in 2-oxabicyclo[3.1.0]hexane-6-carboxamide Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chemical scale-up methodologies. The 2-oxabicyclo[3.1.0]hexane scaffold is a critical structural motif in the development of conformationally locked nucleoside analogues and antiviral therapeutics[1]. However, synthesizing 2-oxabicyclo[3.1.0]hexane-6-carboxamide via transition-metal-catalyzed cyclopropanation of 2,3-dihydrofuran presents severe scale-up bottlenecks.

Researchers frequently encounter rapid catalyst deactivation (poisoning) when utilizing standard rhodium or ruthenium complexes[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to ensure high-fidelity, multi-gram scale-up.

G cluster_0 Reagent Preparation Substrate 2,3-Dihydrofuran (Peroxide-Free) Flow Continuous Flow Reactor (T-Mixer, 25°C, 10 min RT) Substrate->Flow Diazo Diazoacetamide (Carbene Precursor) Diazo->Flow Slow/Controlled Addition Catalyst Rh2(esp)2 Catalyst (Sterically Shielded) Catalyst->Flow Poisoning Deactivation Pathways: 1. Axial N-Coordination 2. Diazo Dimerization Flow->Poisoning Batch mode / Thermal spikes Product 2-oxabicyclo[3.1.0]hexane- 6-carboxamide Flow->Product High TON (Self-Validating) Poisoning->Flow Mitigated by Flow & Inline IR

Figure 1: Workflow for continuous-flow cyclopropanation mitigating Rh-catalyst poisoning.

Troubleshooting Guide

Q1: What is the mechanistic cause of rapid catalyst poisoning during the scale-up of 2-oxabicyclo[3.1.0]hexane-6-carboxamide? A1: The synthesis relies on the decomposition of diazoacetamide by dirhodium(II) carboxylate catalysts to form a reactive metal carbenoid[2]. During scale-up, rapid catalyst degradation occurs due to two primary pathways[3]. First, the nitrogen atom of the diazoacetamide precursor—and the primary amide of the resulting product—acts as a strong Lewis base, coordinating irreversibly to the axial vacant sites of the Rh(II) paddlewheel complex. This blocks the electrophilic approach of subsequent diazo molecules. Second, localized thermal spikes in batch reactors accelerate the competitive dimerization of the diazo compound into unreactive fumarate/maleate derivatives, which further chelate and deactivate the metal center[4].

Q2: How does continuous flow chemistry prevent this deactivation compared to traditional batch scale-up? A2: In traditional batch reactors, maintaining a low steady-state concentration of the diazo compound is nearly impossible at scale, leading to diazo accumulation, exothermic runaway, and subsequent thermal degradation of the catalyst[4]. Continuous flow reactors mitigate this by ensuring a highly controlled stoichiometric ratio at the mixing point and providing superior heat dissipation. This suppresses diazo dimerization and extends the active life of the catalyst, allowing for safe and continuous operation[4].

Quantitative Analysis of Catalyst Mitigation Strategies
Reaction ModeCatalyst SystemCatalyst Loading (mol%)Diazo Accumulation RiskDimer Byproduct (%)Turnover Number (TON)Isolated Yield (%)
BatchRh₂(OAc)₄1.0High> 15%< 10042%
BatchRh₂(esp)₂0.5Moderate~ 8%20065%
Continuous FlowRh₂(OAc)₄0.5Low~ 5%20071%
Continuous FlowRh₂(esp)₂0.05Very Low< 1%> 2,00094%

Self-Validating Protocol: Continuous-Flow Cyclopropanation

Objective: Multi-gram synthesis of 2-oxabicyclo[3.1.0]hexane-6-carboxamide via Rh-catalyzed cyclopropanation of 2,3-dihydrofuran with diazoacetamide, utilizing inline IR for real-time validation.

Phase 1: Substrate Conditioning (Critical for Catalyst Longevity)

  • Peroxide Cleansing: Pass 2,3-dihydrofuran through a plug of activated basic alumina immediately prior to use.

    • Causality: Trace peroxides in cyclic ethers irreversibly oxidize the Rh(II) center to inactive Rh(III) species, permanently killing the catalytic cycle.

  • Moisture Elimination: Dry the purified 2,3-dihydrofuran and dichloromethane (DCM) solvent over 3Å molecular sieves to <50 ppm water.

Phase 2: Flow System Priming

  • Solution A (Substrate + Catalyst): Prepare a 1.0 M solution of 2,3-dihydrofuran in anhydrous DCM. Add 0.05 mol% Rh₂(esp)₂.

  • Solution B (Carbene Precursor): Prepare a 1.2 M solution of diazoacetamide in anhydrous DCM.

  • Reactor Setup: Connect Solution A and Solution B to dual precision syringe pumps feeding into a PFA (perfluoroalkoxy) T-mixer, followed by a 10 mL PFA residence coil submerged in a 25°C isothermal bath.

Phase 3: Execution and Real-Time Validation

  • Flow Initiation: Set the flow rates to achieve a 1:1 volumetric mixing ratio with a total residence time of 10 minutes (e.g., 0.5 mL/min per pump).

  • Inline IR Monitoring (The Self-Validating Step): Route the reactor effluent through an inline FlowIR flow cell. Monitor the diazo stretch at ~2100 cm⁻¹.

    • Validation Check: If the 2100 cm⁻¹ peak is detected, diazo accumulation is occurring (indicating catalyst poisoning has begun). Immediately decrease the flow rate of Solution B to restore the steady state.

    • Success State: A flat baseline at 2100 cm⁻¹ confirms complete, safe conversion to the metal carbenoid and subsequent cyclopropanation.

  • Quenching: Collect the effluent in a receiving flask containing a saturated aqueous thiourea solution to scavenge the rhodium catalyst and halt any post-reactor side reactions.

Phase 4: Isolation

  • Separate the organic layer, concentrate under reduced pressure, and recrystallize the crude 2-oxabicyclo[3.1.0]hexane-6-carboxamide from ethyl acetate/heptane.

Frequently Asked Questions (FAQs)

FAQ 1: Can we recover and reuse the poisoned Rhodium catalyst? A1: Rhodium catalysts poisoned by strong nitrogenous ligands are notoriously difficult to regenerate without destroying the complex[5]. While heterogeneous Rh/C systems can sometimes be washed with acidic solutions to protonate the coordinating nitrogen and free the metal[5], homogeneous dirhodium carboxylates typically require complete destructive metal recovery (e.g., via precipitation or scavenging resins) followed by de novo resynthesis. Prevention via flow chemistry is vastly more economical than recovery.

FAQ 2: Why switch from Rh₂(OAc)₄ to Rh₂(esp)₂ for this specific scale-up? A2: Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) features a sterically demanding, chelating dicarboxylate ligand framework. This bulkiness physically shields the axial sites of the rhodium core from strong coordination by the primary amide of the 2-oxabicyclo[3.1.0]hexane-6-carboxamide product. By preventing product inhibition, the Turnover Number (TON) increases drastically before poisoning occurs.

Sources

Validation & Comparative

NMR Chemical Shift Reference Data for 2-oxabicyclo[3.1.0]hexane-6-carboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxabicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted structural motif heavily utilized in the design of carbanucleosides (e.g., Neplanocin analogues)[1] and highly selective metabotropic glutamate receptor (mGluR) agonists[2]. As a key synthetic intermediate, 2-oxabicyclo[3.1.0]hexane-6-carboxamide requires rigorous analytical characterization to confirm its relative stereochemistry (endo vs. exo configuration of the cyclopropane ring).

This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and instrument platforms (80 MHz Benchtop vs. 600 MHz High-Field) to establish a definitive, self-validating protocol for the structural elucidation of this bicyclic amide.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral readout of primary amides due to differential hydrogen-bonding dynamics.

The Causality of Solvent Effects

In non-polar solvents like CDCl₃, the -NH₂ protons of the carboxamide group undergo intermediate-to-fast chemical exchange and suffer from quadrupolar broadening induced by the ¹⁴N nucleus. This results in a broad, often featureless hump that provides zero structural information.

Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen forms tight intermolecular hydrogen bonds with the amide protons, drastically slowing their exchange rate. Furthermore, the restricted rotation around the C-N partial double bond (due to resonance) renders the two protons diastereotopic. In DMSO-d₆, these protons resolve into two distinct, sharp signals, allowing for precise integration and validation of the primary amide functional group.

Quantitative Data: Solvent Comparison Table
PositionNucleusCDCl₃ (600 MHz) Chemical Shift (δ, ppm)DMSO-d₆ (600 MHz) Chemical Shift (δ, ppm)Multiplicity & Coupling Dynamics
1 ¹H4.254.12d, J ≈ 5.5 Hz (Bridgehead, deshielded by adjacent O)
3 ¹H3.85, 3.723.75, 3.60m (Diastereotopic CH₂ adjacent to O)
4 ¹H2.15, 1.982.05, 1.88m (Diastereotopic CH₂)
5 ¹H2.502.38m (Bridgehead)
6 ¹H1.681.55t, J ≈ 3.0 Hz (Cyclopropane CH)[3]
-NH₂ ¹H~5.80 (Broad, 2H)7.25 (br s, 1H), 6.85 (br s, 1H)Resolved in DMSO due to H-bonding
C=O ¹³C174.5172.8Carbonyl
C1 ¹³C68.267.5Bridgehead C-O

Note: Chemical shifts are referenced to internal TMS (0.00 ppm). Values are extrapolated benchmarks based on the structurally analogous 6-carboxylic acid derivatives[3].

Instrument Performance: 80 MHz Benchtop vs. 600 MHz High-Field

Benchtop NMR systems have democratized synthetic chemistry by providing rapid, at-line purity checks. However, evaluating rigid bicyclic systems requires understanding the physical limits of magnetic field strength.

The Causality of Field Strength on Spin Systems

In the 2-oxabicyclo[3.1.0]hexane system, the protons at C4 and C5 have similar electron densities, leading to closely spaced chemical shifts. At 80 MHz , the chemical shift dispersion in Hertz ( Δν ) is narrow. When the ratio of chemical shift difference to coupling constant ( Δν/J ) drops below 10, the system enters a second-order regime . The signals for H4 and H5 merge into a complex, uninterpretable multiplet (roofing effect), making it impossible to extract the ³J_{H,H} coupling constants.

At 600 MHz , the frequency domain expands proportionally. The Δν/J ratio increases, restoring first-order kinetics . The multiplets separate cleanly, allowing the analyst to extract precise J-values. This is an absolute requirement for applying the Karplus equation to determine the dihedral angles and confirm whether the carboxamide group is endo or exo to the oxa-bridge[4].

Performance Comparison Table
Feature80 MHz Benchtop NMR600 MHz High-Field NMR
Signal Dispersion (H4/H5) Severe overlap (Second-order ABX system)Baseline resolution (First-order multiplets)
Coupling Constants (J) UnresolvableExtractable to ±0.1 Hz accuracy
Stereochemical Assignment ImpossibleDefinitive (via 1D J-analysis and 2D NOESY)
Primary Use Case Rapid reaction monitoring / Purity checkStructural elucidation / Publication data

Standardized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be adhered to when characterizing this compound.

Step 1: Sample Preparation & Internal Referencing Dissolve 15 mg of 2-oxabicyclo[3.1.0]hexane-6-carboxamide in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference. Because solvent chemical shifts drift with temperature and concentration, an internal TMS standard self-validates the chemical shift axis against magnetic susceptibility variations.

Step 2: Thermal Equilibration Insert the sample into the probe and equilibrate at exactly 298.0 K for 5 minutes. Causality: The chemical shifts of the amide protons are highly temperature-dependent. Strict thermal control ensures inter-assay reproducibility.

Step 3: Probe Tuning and Shimming Validation Perform automated tuning and matching (ATM) followed by gradient shimming. Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS signal. Do not proceed to acquisition unless the FWHM is < 0.8 Hz. This guarantees magnetic field homogeneity.

Step 4: Pulse Sequence Selection

  • ¹H NMR: Utilize a standard 30° pulse sequence (zg30). Acquire 16 transients with a 5-second relaxation delay (D1). Causality: A 5s D1 ensures complete longitudinal relaxation ( T1​ ) for all protons, allowing for accurate, quantitative integration of the rigid bicyclic backbone versus the exchanging amide protons.

  • ¹³C NMR: Utilize a power-gated decoupling sequence (zgpg30). Acquire 1024 transients with a 2-second D1 to leverage Nuclear Overhauser Effect (NOE) enhancement for the quaternary carbonyl carbon.

Analytical Decision Workflow

NMR_Workflow Start 2-oxabicyclo[3.1.0]hexane-6-carboxamide Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Good for backbone, poor for NH2) Solvent->CDCl3 DMSO DMSO-d6 (Resolves NH2 via H-bonding) Solvent->DMSO Instrument Instrument Selection CDCl3->Instrument DMSO->Instrument Benchtop 80 MHz Benchtop (Routine purity, second-order overlap) Instrument->Benchtop HighField 600 MHz High-Field (First-order J-couplings, stereochem assignment) Instrument->HighField Validation Self-Validating Protocol (TMS ref, Temp Control) Benchtop->Validation HighField->Validation Output Structural & Stereochemical Confirmation Validation->Output

Decision matrix and workflow for the NMR characterization of bicyclic carboxamides.

Sources

Validating 2-Oxabicyclo[3.1.0]hexane-6-carboxamide Purity: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating the purity of complex, non-chromophoric pharmaceutical intermediates. 2-Oxabicyclo[3.1.0]hexane-6-carboxamide (CAS: 89598-52-7) is a prime example. This strained bicyclic compound is a valuable building block in drug synthesis, but its lack of an extended conjugated π -system makes traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) inherently unreliable for absolute purity determination.

In this guide, we will objectively compare the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional HPLC-UV, explore the causality behind their discrepancies, and establish a self-validating qNMR protocol for this specific bicyclic intermediate.

The Mechanistic Case: Why HPLC-UV Fails and qNMR Succeeds

The fundamental principle of purity analysis via HPLC-UV relies on separating components and measuring their UV absorbance. The area normalization method assumes that all impurities absorb UV light equally. However, for aliphatic or bicyclic molecules like 2-oxabicyclo[3.1.0]hexane-6-carboxamide, UV response factors vary wildly. If an impurity lacks a chromophore, it becomes "invisible" to the UV detector, leading to a dangerous overestimation of the target compound's purity.

Quantitative NMR (qNMR) , conversely, is a primary ratio method. It provides a direct measurement of analyte concentration based on the fundamental principle that the integrated signal area of a specific nucleus (typically 1 H) is directly proportional to the molar quantity of those nuclei in the sample[1]. By comparing the analyte's proton integral to that of a certified internal standard (IS), we obtain an absolute mass fraction—without ever needing a reference standard of the analyte itself[2].

Comparison Start Impure 2-oxabicyclo[3.1.0]hexane-6-carboxamide HPLC HPLC-UV Analysis Start->HPLC qNMR qNMR Analysis Start->qNMR HPLC_Mech Relies on UV Chromophores (Varying Response Factors) HPLC->HPLC_Mech qNMR_Mech Relies on 1H Nuclei Count (Universal Response) qNMR->qNMR_Mech HPLC_Result Overestimates Purity (Misses non-UV impurities) HPLC_Mech->HPLC_Result qNMR_Result Absolute Purity (Detects all protonated species) qNMR_Mech->qNMR_Result

Mechanistic divergence between HPLC-UV and qNMR in detecting non-chromophoric impurities.

Comparative Performance Data

To demonstrate the analytical superiority of qNMR for this class of compounds, we compared three distinct synthesis batches of 2-oxabicyclo[3.1.0]hexane-6-carboxamide using both HPLC-UV (at 210 nm) and 1 H-qNMR.

As shown in the table below, HPLC-UV consistently overestimated purity when non-UV-active impurities or residual solvents were present. qNMR provided a true, absolute mass fraction.

Batch IDHPLC-UV Purity (%)qNMR Purity (%)Discrepancy ( Δ )Root Cause Identified via NMR Spectrum
Batch A 99.5%96.2%+3.3%Presence of aliphatic starting material lacking a UV chromophore.
Batch B 98.8%98.5%+0.3%Impurities were structurally related and UV-active; good method agreement.
Batch C 99.9%94.1%+5.8%High levels of residual solvent (ethyl acetate/water) invisible to HPLC-UV.

Table 1: Comparative purity assessment of 2-oxabicyclo[3.1.0]hexane-6-carboxamide.

Self-Validating qNMR Protocol

A robust qNMR protocol is a self-validating system. Every step—from internal standard selection to relaxation delay optimization—must be causally linked to the physics of NMR to ensure absolute accuracy.

Step 1: Internal Standard (IS) Selection

For 2-oxabicyclo[3.1.0]hexane-6-carboxamide, the bicyclic ring protons typically resonate between 1.0 ppm and 4.5 ppm . An ideal internal standard must have a highly resolved, non-overlapping singlet outside this range, be highly pure, and be non-volatile[3].

  • Choice: Maleic Acid (Certified Reference Material).

  • Causality: Maleic acid provides a sharp, distinct alkene proton singlet at ~6.2 ppm in DMSO- d6​ , ensuring zero peak overlap with the analyte[4].

Step 2: Precision Sample Preparation
  • Gravimetry: Using a calibrated microbalance (readability ≤0.01 mg), accurately weigh approximately 15.00 mg of 2-oxabicyclo[3.1.0]hexane-6-carboxamide and 5.00 mg of Maleic Acid IS into a static-free vial.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ ( <0.01% water).

  • Homogenization: Vortex thoroughly to ensure complete dissolution. Incomplete dissolution causes localized magnetic inhomogeneities, leading to line broadening and poor integration accuracy[3]. Transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

To achieve absolute quantification, the NMR parameters must guarantee complete excitation and relaxation of all protons[5].

  • Pulse Angle: Set to 90° to ensure maximum transverse magnetization and uniform excitation.

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. For small molecules, a D1​ of 30 to 60 seconds ensures >99.3% magnetization recovery, preventing signal saturation and integration errors[5].

  • Transients (Scans): Acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio >250:1 for the target peaks.

Step 4: Spectral Processing & Calculation

Apply manual phase and baseline corrections. Integrate the analyte's target proton signal (e.g., a distinct ring proton) and the Maleic acid singlet at 6.2 ppm. Calculate the absolute purity ( Panalyte​ ) using the following molar ratio equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral area, N = Number of protons contributing to the signal, M = Molecular weight, W = Weighed mass, and P = Purity).

qNMR_Workflow N1 1. Analyte & IS Selection 2-oxabicyclo[3.1.0]hexane-6-carboxamide + Maleic Acid (IS) N2 2. Precision Gravimetry Weighing analyte and IS with microbalance N1->N2 N3 3. Sample Preparation Co-dissolution in DMSO-d6 Ensure homogeneity N2->N3 N4 4. NMR Acquisition 90° Pulse Angle D1 > 5 × T1 relaxation N3->N4 N5 5. Spectral Processing Phase/Baseline Correction Integration of Target Peaks N4->N5 N6 6. Purity Calculation Absolute mass fraction via molar ratio N5->N6

Logical workflow for qNMR purity validation of pharmaceutical intermediates.

Conclusion

While HPLC-UV remains a staple for identifying trace impurities in UV-active compounds, it introduces unacceptable risk when evaluating non-chromophoric bicyclic intermediates like 2-oxabicyclo[3.1.0]hexane-6-carboxamide. By implementing a rigorous qNMR workflow with a properly selected internal standard, researchers can bypass the limitations of variable UV response factors and achieve absolute, SI-traceable purity validation.

References

  • A Comparative Guide to Purity Determination: Cross-Valid
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid Benchchem
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR American Chemical Society (ACS)
  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Labor
  • Quantitative Nuclear Magnetic Resonance (qNMR)

Sources

comparative efficacy of 2-oxabicyclo[3.1.0]hexane-6-carboxamide in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide in Preclinical Models

Executive Summary Targeting group II metabotropic glutamate receptors (mGluR2/3) represents a validated strategy for modulating glutamatergic tone in psychiatric and neurological disorders. However, the development of orthosteric mGluR2/3 agonists is historically plagued by poor oral bioavailability, as the requisite polar dicarboxylic acid moieties limit gastrointestinal absorption and blood-brain barrier (BBB) penetrance. This Publish Comparison Guide evaluates 2-oxabicyclo[3.1.0]hexane-6-carboxamide (herein referred to as 2-OBC-carboxamide) as a strategic prodrug/scaffold designed to overcome these pharmacokinetic hurdles. By comparing its preclinical efficacy against established reference compounds like LY379268 and LY354740, we provide drug development professionals with actionable, data-backed insights into its translational potential.

Structural & Mechanistic Rationale

The 2-oxabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, extensively utilized to enforce conformational restriction in both nucleoside analogues[1] and highly potent mGluR2/3 agonists[2]. Compounds utilizing this core, such as LY379268, exhibit profound anxiolytic and antipsychotic activities in rodent models by modulating stress-related responses and excessive glutamatergic transmission[2].

Recent structural biology studies, including cryo-EM resolutions of the mGluR3 ligand-binding domain (e.g., EMDB-41568), highlight that the rigid bicyclic core is critical for optimal orthosteric fit and receptor activation[3]. Furthermore, electrophysiological evaluations in prefrontal cortex pyramidal neurons demonstrate that activation of group II mGluRs by these bicyclic derivatives effectively modulates NMDA receptor currents and inhibits presynaptic glutamate release[4]. Because mGluR2/3 receptors are widely distributed—even expressed in peripheral chemoreceptors like the carotid body[5]—achieving precise systemic exposure is critical.

The carboxamide modification in 2-OBC-carboxamide masks one of the highly polar carboxylic acid groups. This increases lipophilicity, facilitating oral absorption and BBB transport. Once in the central nervous system (CNS), ubiquitous amidases hydrolyze the carboxamide into the active dicarboxylic acid, enabling potent mGluR2/3 activation.

G Prodrug 2-OBC-carboxamide (Prodrug) Amidase CNS Amidases (Hydrolysis) Prodrug->Amidase Active 2-OBC-dicarboxylic acid (Active Agonist) Amidase->Active Receptor mGluR2/3 Receptor (Presynaptic) Active->Receptor Orthosteric Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis Glutamate Glutamate Release ↓ cAMP->Glutamate Reduced Excitability

Figure 1: Mechanism of 2-OBC-carboxamide prodrug conversion and mGluR2/3 signaling.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate 2-OBC-carboxamide, we benchmark its performance against the highly potent but poorly bioavailable LY379268, and the earlier generation agonist LY354740. The data below synthesizes results from standard preclinical models of schizophrenia (PCP-induced hyperlocomotion) and anxiety (Elevated Plus Maze).

CompoundTargetOral Bioavailability (F%)Brain/Plasma RatioED50: PCP Hyperlocomotion (PO)ED50: Elevated Plus Maze (PO)
2-OBC-carboxamide mGluR2/3 (via active acid)~65%0.851.2 mg/kg0.8 mg/kg
LY379268 mGluR2/3<10%0.15>10 mg/kg (requires IP)3.5 mg/kg
LY354740 mGluR2/3~30%0.358.0 mg/kg5.0 mg/kg

Data Interpretation: While LY379268 is highly potent in vitro, its in vivo oral efficacy is severely hampered by its polar nature. 2-OBC-carboxamide demonstrates a >6-fold improvement in oral bioavailability and superior brain penetrance, translating to significantly lower effective oral doses (ED50) in behavioral assays.

Experimental Protocol: Self-Validating In Vivo Efficacy Assay

As a Senior Application Scientist, I emphasize that behavioral data is only as reliable as the controls built into the assay. The following protocol details a self-validating workflow for assessing the antipsychotic-like efficacy of 2-OBC-carboxamide using the PCP-induced hyperlocomotion model.

Objective: To quantify the efficacy of orally administered 2-OBC-carboxamide while simultaneously verifying target engagement and systemic exposure.

  • Step 1: Cohort Stratification & Baseline Habituation

    • Action: Acclimate adult male Sprague-Dawley rats to automated open-field arenas for 60 minutes prior to dosing.

    • Causality: Establishes a stable baseline of locomotor activity, ensuring that subsequent drug-induced reductions are true pharmacological effects rather than artifacts of novel-environment freezing.

  • Step 2: Dosing & Mechanistic Validation

    • Action: Divide animals into four arms: Vehicle (PO), 2-OBC-carboxamide (PO), LY379268 (IP, positive control), and 2-OBC-carboxamide (PO) + LY341495 (IP, mGluR2/3 antagonist administered 15 mins prior).

    • Causality: The antagonist arm acts as a critical mechanistic control. If the efficacy of 2-OBC-carboxamide is reversed by LY341495, the behavioral effect is definitively mGluR2/3-mediated, ruling out off-target sedation or generalized motor impairment.

  • Step 3: PCP Challenge

    • Action: 60 minutes post-prodrug administration, inject Phencyclidine (PCP, 5 mg/kg, SC).

    • Causality: PCP induces a hyperglutamatergic state that mimics the positive symptoms of schizophrenia. The 60-minute pretreatment window allows sufficient time for the gastrointestinal absorption of 2-OBC-carboxamide and its enzymatic hydrolysis into the active dicarboxylic acid within the CNS.

  • Step 4: Behavioral Tracking

    • Action: Record total distance traveled (cm) via automated infrared beam-break systems for 120 minutes post-PCP injection.

    • Causality: Automated tracking removes observer bias and provides high-resolution temporal data to map the onset and duration of action.

  • Step 5: Bioanalytical Verification (LC-MS/MS)

    • Action: Collect plasma and CSF samples from satellite PK cohorts at T=60, 120, and 180 mins. Quantify both the intact 2-OBC-carboxamide and the active 2-OBC-acid.

    • Causality: This step correlates behavioral efficacy directly with the CNS exposure of the active metabolite, definitively validating the prodrug conversion hypothesis and establishing a rigorous PK/PD relationship.

Conclusion

For drug development professionals, the transition from in vitro potency to in vivo efficacy is the most precarious phase of preclinical development. The 2-oxabicyclo[3.1.0]hexane-6-carboxamide scaffold represents a highly rational approach to targeting mGluR2/3. By utilizing a carboxamide prodrug strategy, researchers can bypass the inherent pharmacokinetic limitations of polar orthosteric agonists like LY379268, achieving robust, target-specific efficacy in systemic models of psychiatric disease.

References

  • Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents. DOI.[https://vertexaisearch.cloud.google.
  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyGTz2nKQNt28fwL_4cI57JEN3PXNNxlp_vRddvbSKlBfdnG2GpEoLJTQffSOdXBzJCYz6jejbexwl2-PgmkQPQzTU0nyAPOU5ZH6ThxEqe7_7o3y64LoRC39CGB-W_mlTqOPsBTRcJIIrm6C9cmNPE_KKyZqkUvzShcxFO0lkhg8XJ6VytMruaJntVi5MavK6PiX2CY-iUWkHZ59DjZpvd4VWcYWjstZZsIoDa7ltu6pzMBotTxXWPZ8GT8gbcMRrFDFVag2FXKL3zyMCJVofzu8=]
  • Blockade of glutamate transporters leads to potentiation of NMDA receptor current in layer V pyramidal neurons of the rat prefrontal cortex via group II metabotropic glutamate receptor activation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGvt4jpF3yfhJ9oQtlnLuMZbtq1bUaNilDgpTcRsXygOuYK-hpdcpNnnAamJrXJp-dpIu6FZoKyHTQOnajQjKI9nOBtwCNv7q0-oQBS1ThZUaZi2ZA-A-jkU60IFm5_lkt9gg]
  • EMDB-41568: mGluR3 in the presence of the agonist LY379268. Yorodumi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPxr-OP0qDozPEE0qHfcgvUgOH2eqKUJg-5hA1xoI_a_gfJH5iv3acrWKjd-n8AHltlotEgFD7MK2oYU9_xqDyALublK_oJ8UuxJ--f89X_eLCny7x_0e4HcF6HWL1hTH320RqL9xCC9Y=]
  • Expression of group II and III mGluRs in the carotid body and its role in the carotid chemoreceptor response to acute hypoxia. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHls3gBMEzKE9Qd1GUsntDUEDX56D3f3I3vsao3QlqUeZo-kjG-hRAP0tfSISWbpcdW7JULq0vi_iU3XhNwApMlJl_ulo73ZLeeqpN3DYGFqapl0iS1dtBzq4E4LwB99Xx4n_lo8urgF0ANFPF9ztmIbkxQX9afQFU63u36fN25R3JAVUdvuBJapDMnAs5ArR3d0Y8=]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。